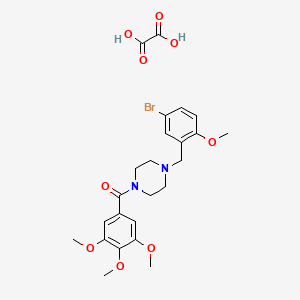
N~1~-(3-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-methylphenyl)-N-2-(4-nitrophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly referred to as MNNG, is a chemical compound that has been widely used in scientific research. MNNG belongs to the class of N-nitroso compounds, which are known to be highly reactive and mutagenic.
Mechanism of Action
MNNG is known to induce DNA damage through the formation of highly reactive intermediates, including alkylating agents and nitrosamines. These intermediates can react with DNA bases, leading to the formation of DNA adducts and strand breaks. MNNG-induced DNA damage can lead to mutations and chromosomal aberrations if not repaired by the cell.
Biochemical and Physiological Effects:
MNNG-induced DNA damage has been shown to have various biochemical and physiological effects on cells. MNNG can induce cell cycle arrest and apoptosis in cells with damaged DNA. Additionally, MNNG-induced DNA damage can lead to genomic instability and increased cancer risk.
Advantages and Limitations for Lab Experiments
MNNG has several advantages for lab experiments, including its high mutagenicity and ability to induce DNA damage. However, MNNG is also highly toxic and can be difficult to handle. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
Future Directions
Future research on MNNG could focus on developing more efficient and less toxic methods for inducing DNA damage. Additionally, further studies on the mechanisms of MNNG-induced DNA damage and repair could provide insight into the development of new cancer therapies. Finally, research on the effects of MNNG on different cell types and in vivo models could provide a better understanding of its potential applications in research and medicine.
Conclusion:
In conclusion, MNNG is a highly reactive and mutagenic compound that has been widely used in scientific research. MNNG-induced DNA damage can have various biochemical and physiological effects on cells, including cell cycle arrest, apoptosis, and increased cancer risk. While MNNG has several advantages for lab experiments, its toxicity and variability in DNA damage induction can be limiting factors. Further research on MNNG could provide valuable insights into the mechanisms of DNA damage and repair and the development of new cancer therapies.
Synthesis Methods
MNNG can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-nitrobenzoyl chloride followed by the addition of phenylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
MNNG has been used in various scientific research applications, including mutagenesis studies, cancer research, and DNA damage studies. MNNG is a potent mutagen and has been used to induce mutations in bacterial and mammalian cells. Additionally, MNNG has been used to study the mechanisms of DNA damage and repair in cells.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-16-6-5-7-17(14-16)22-21(25)15-23(18-10-12-19(13-11-18)24(26)27)30(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGPQNJKRHLMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylthio)methyl]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5147750.png)
![4-({3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5147758.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)


![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)

amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)